2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1190440-63-1
VCID: VC7939011
InChI: InChI=1S/C10H10ClN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3
SMILES: CN1CCC2=NC(=C(C=C2C1)C#N)Cl
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

CAS No.: 1190440-63-1

Cat. No.: VC7939011

Molecular Formula: C10H10ClN3

Molecular Weight: 207.66

* For research use only. Not for human or veterinary use.

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile - 1190440-63-1

Specification

CAS No. 1190440-63-1
Molecular Formula C10H10ClN3
Molecular Weight 207.66
IUPAC Name 2-chloro-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C10H10ClN3/c1-14-3-2-9-8(6-14)4-7(5-12)10(11)13-9/h4H,2-3,6H2,1H3
Standard InChI Key HUNBSCGFAVDODA-UHFFFAOYSA-N
SMILES CN1CCC2=NC(=C(C=C2C1)C#N)Cl
Canonical SMILES CN1CCC2=NC(=C(C=C2C1)C#N)Cl

Introduction

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is an organic compound belonging to the naphthyridine family. Its unique chemical structure, characterized by a fused pyridine-pyrimidine ring system with chlorine, methyl, and cyano substituents, makes it a versatile molecule in scientific research and industrial applications.

Synthetic Routes

The synthesis of 2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step organic reactions:

  • Cyclization Reaction: Substituted amines react with diketones or β-diketones under acidic or basic conditions.

  • Subsequent Chlorination and Cyanation: The addition of chlorine and cyano groups is achieved using reagents such as thionyl chloride (SOCl2_2) and sodium cyanide (NaCN).

Industrial Production

In industrial settings:

  • Continuous flow chemistry enhances scalability.

  • Techniques like microwave-assisted synthesis or ultrasonic irradiation improve reaction rates and selectivity.

Types of Reactions

The compound exhibits diverse reactivity:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4_4) yield carboxylic derivatives.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4_4) produce amines.

  • Substitution: The chlorine atom can be replaced by nucleophiles like sodium iodide (NaI).

Major Products

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Production of carbonimidic acid derivatives.

  • Substitution: Derivatives with functionalized aromatic groups.

Biological Activity

The compound has been investigated for its antimicrobial and anticancer properties:

  • Anticancer Mechanism: It induces apoptosis by interacting with cellular pathways regulating cell death.

  • Case Study: In vitro studies report inhibition of cancer cell lines such as breast cancer cells with IC50_{50} values ranging from 10 µM to 20 µM.

Medicinal Chemistry

Its cyano group acts as a bioisostere, enabling binding to enzymes or receptors in drug development.

Industrial Applications

Used in the production of:

  • Dyes and pigments.

  • Precursors for complex organic molecules.

Comparison with Analogous Compounds

Compound NameKey Difference
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridineLacks the methyl group
6-Benzyl-2-chloro-5,6,7,8-tetrahydro-naphthyridineContains a benzyl group instead of methyl
2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridineDifferent position of nitrogen atoms

The presence of both methyl and cyano groups in the target compound enhances its chemical properties compared to its analogs.

Predicted Collision Cross Section Data

Adduct Typem/z (Mass/Charge)Predicted CCS (Ų)
[M+H]+^+208.06360144.3
[M+Na]+^+230.04554158.5
[M-H]^-206.04904139.3

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